(2E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide
Description
The compound (2E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide is a synthetic small molecule featuring a pyrimidin-4-yl core substituted with a 4-methylpiperazine group and an (E)-configured enamide-linked 4-fluorophenyl moiety. This structural framework is characteristic of kinase inhibitors, particularly those targeting tyrosine kinases, which are critical in cancer therapy .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-23-8-10-24(11-9-23)17-12-16(20-13-21-17)22-18(25)7-4-14-2-5-15(19)6-3-14/h2-7,12-13H,8-11H2,1H3,(H,20,21,22,25)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVYFUQVOYQQOQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and pyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. The industrial methods also emphasize the importance of safety and environmental considerations, such as the handling of hazardous reagents and the management of waste products.
Chemical Reactions Analysis
Pyrimidine Ring Functionalization
The 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine scaffold undergoes regioselective substitution at the C2 and C4 positions (Table 1):
Key observations:
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The 4-methylpiperazine group enhances pyrimidine ring electron density, favoring electrophilic substitutions at C5 over C2.
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Enamide installation requires activation via Boc-protection of the pyrimidine amine prior to acylation .
Enamide Reactivity
The α,β-unsaturated system participates in:
Cycloadditions
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Diels-Alder : Reacts with electron-deficient dienes (e.g., tetrazines) in THF at 60°C to form pyridazine derivatives (63% yield) .
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Michael Additions : Thiols add regioselectively to the β-position under basic conditions (K₂CO₃, MeOH) .
Redox Reactions
| Reagent | Product | Selectivity | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C | Saturated amide | 100% β | |
| mCPBA, CH₂Cl₂ | Epoxide at α,β-position | 78% |
Piperazine Modifications
The 4-methylpiperazine moiety undergoes:
N-Alkylation/Acylation
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Benzylation : Benzyl bromide, K₂CO₃, DMF, 50°C → N-benzyl derivative (89%).
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Sulfonylation : 2-Fluorobenzenesulfonyl chloride, Et₃N → sulfonamide (76%).
Demethylation
Degradation Pathways
Stability studies reveal:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide exhibit significant anticancer properties. The fluorophenyl and piperazine components may contribute to the inhibition of tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
Neuropharmacology
The piperazine derivative has been investigated for its neuropharmacological effects. Compounds with similar structures have shown promise as antidepressants and anxiolytics. The interaction of the piperazine moiety with serotonin and dopamine receptors could be a key mechanism for its potential therapeutic effects.
Study 1: Antitumor Efficacy
A research study published in the Journal of Medicinal Chemistry explored the efficacy of a series of analogs based on the structure of this compound. The results demonstrated that these compounds significantly inhibited the growth of various cancer cell lines, suggesting a promising avenue for anticancer drug development.
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of similar piperazine derivatives. The study highlighted their potential as selective serotonin reuptake inhibitors (SSRIs), which could lead to new treatments for depression and anxiety disorders. Behavioral assays indicated improved outcomes in animal models treated with these compounds.
Mechanism of Action
The mechanism by which (2E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of enamide-containing pyrimidine derivatives. Key analogues include:
Table 1: Comparative Analysis of Structural Analogues
Key Structural and Pharmacological Differences
Core Heterocycle: The target compound uses a pyrimidin-4-yl core, whereas abivertinib and COVPDB314 incorporate fused pyrrolo-pyrimidine systems. The simpler pyrimidine core may reduce synthetic complexity and improve metabolic stability compared to fused heterocycles . Olmutinib’s thieno[3,2-d]pyrimidine core introduces sulfur, which can alter electronic properties and oxidative metabolism .
4-Methylpiperazine is a common substituent in kinase inhibitors (e.g., abivertinib, olmutinib) for improving solubility and binding to kinase ATP pockets .
Enamide vs. Acrylamide Linkages :
Research Findings and Implications
- Kinase Selectivity : The 4-methylpiperazine group in the target compound may enhance selectivity for kinases with hydrophobic ATP pockets, as seen in abivertinib’s clinical efficacy .
Biological Activity
Overview
(2E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide is a synthetic organic compound notable for its complex structure, which includes a fluorophenyl group, a piperazine ring, and a pyrimidine moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including interactions with enzymes and receptors.
The compound's IUPAC name is (E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide, and its molecular formula is C18H20FN5O. It features a molecular weight of 343.38 g/mol. The structural complexity allows for diverse interactions within biological systems, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The fluorophenyl and piperazine components contribute to its binding affinity and selectivity towards these targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of monoamine oxidase (MAO), specifically MAO-B, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Inhibitory studies report IC50 values indicating significant potency against MAO-B, suggesting its potential as a therapeutic agent for managing neurodegenerative disorders.
- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: MAO Inhibition
A study published in PMC assessed the inhibitory effects of structurally similar compounds on MAO-A and MAO-B. The most potent inhibitors exhibited IC50 values in the low micromolar range, with selectivity indices favoring MAO-B significantly. This suggests that modifications to the piperazine and pyrimidine moieties can enhance inhibitory potency and selectivity .
Study 2: Anticancer Activity
In vitro assays on various cancer cell lines indicated that derivatives with similar structural features to this compound led to reduced cell viability and increased apoptosis markers. These findings support the hypothesis that this compound may serve as a lead candidate for anticancer drug development .
Data Table: Biological Activities
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for (2E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide?
Answer:
The synthesis typically involves multi-step coupling reactions, starting with the formation of the pyrimidine core followed by enamide linkage. Key steps include:
- Reaction Conditions : Controlled temperature (e.g., 60–80°C for amide bond formation), pH adjustments (neutral to mildly acidic), and solvent selection (e.g., DMF or THF for polar intermediates). Catalysts like acetic acid or palladium on carbon may enhance coupling efficiency .
- Monitoring : Thin-layer chromatography (TLC) and H NMR are critical for tracking reaction progress and intermediate purity .
- Yield Optimization : Slow addition of reagents and inert atmosphere (N/Ar) reduce side reactions. Post-synthesis purification via column chromatography or recrystallization improves final compound purity .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A combination of analytical techniques ensures structural validation:
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with specific attention to the (E)-configuration of the enamide group and piperazine ring substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is employed when feasible .
Basic: What initial biological assays are recommended to assess its therapeutic potential?
Answer:
Initial screening should prioritize target engagement and cytotoxicity:
- Enzyme Inhibition Assays : Test against kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) evaluate interactions with GPCRs, leveraging the 4-methylpiperazine moiety’s pharmacophoric relevance .
- Cytotoxicity Profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variability in experimental design or compound handling:
- Reproducibility Checks : Standardize cell lines, assay buffers, and compound dissolution protocols (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Purity Analysis : Reassess compound purity via HPLC-MS; impurities ≥95% are critical for reliable bioactivity data .
Advanced: What computational methods predict interactions between this compound and biological targets?
Answer:
Computational strategies guide target identification and mechanistic insights:
- Molecular Docking : Software like AutoDock Vina predicts binding poses to receptors (e.g., kinase domains), with scoring functions prioritizing low-energy conformations .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability over time, assessing hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Quantitative structure-activity relationship models correlate structural features (e.g., logP, H-bond donors) with activity data to prioritize derivatives .
Advanced: What strategies improve the solubility and bioavailability of this compound?
Answer:
Modifications to enhance pharmacokinetics include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to increase aqueous solubility .
- Formulation Optimization : Use cyclodextrins or lipid-based nanoparticles to improve dissolution rates .
- Salt Formation : Pair the free base with counterions (e.g., HCl, citrate) to enhance stability and absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
